

Thermodynamic Properties of Aluminum Bromide (AlBr₃) Formation: A Technical Guide

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Compound of Interest

Compound Name: Aluminum bromide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of **aluminum bromide** (AlBr₃). The following sections detail the core thermodynamic parameters, the experimental methodologies used to determine these values, and a discussion of the biological relevance of aluminum ions, which may be of interest to professionals in drug development.

Core Thermodynamic Data

The formation of **aluminum bromide** from its constituent elements, solid aluminum and liquid bromine, is an exothermic process, releasing a significant amount of energy. The key thermodynamic parameters for the formation of solid AlBr₃ at standard conditions (298.15 K and 1 bar) are summarized in the table below.

Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation (solid)	$\Delta_f H^\circ$	-511.28[1]	kJ/mol
Standard Molar Entropy (solid)	S°	180.2[2][3][4]	J/(mol·K)
Standard Gibbs Free Energy of Formation (solid)	$\Delta_f G^\circ$	-498.8	kJ/mol
Heat Capacity (solid, at 298.15 K)	C_p	100.6[2][3][4]	J/(mol·K)

Note on Enthalpy of Formation: Various sources report different values for the standard enthalpy of formation of AlBr_3 . Values of -572.5 kJ/mol and -494.8 ± 2.7 kJ/mol have also been reported.[2][3][4][5] The value of -511.28 kJ/mol from the NIST-JANAF Thermochemical Tables is cited here as a critically evaluated figure.[1] The Standard Gibbs Free Energy of Formation was calculated using the formula $\Delta_f G^\circ = \Delta_f H^\circ - T\Delta S^\circ$, with ΔS° calculated from the standard entropies of $\text{AlBr}_3(\text{s})$, $\text{Al}(\text{s})$, and $\text{Br}_2(\text{l})$.

Experimental Protocols

The determination of the thermodynamic properties of **aluminum bromide** formation relies on precise experimental techniques, primarily calorimetry.

Solution Reaction Calorimetry for Enthalpy of Formation

A common method for determining the standard enthalpy of formation of a compound like **aluminum bromide** is solution reaction calorimetry. While a specific, detailed protocol for AlBr_3 is not readily available in the public domain, the general procedure is as follows:

- **Reactant Preparation:** High-purity aluminum metal and liquid bromine are used as reactants.
- **Calorimeter Setup:** A solution calorimeter, often a constant-pressure calorimeter like a coffee-cup calorimeter for simpler setups or a more sophisticated bomb calorimeter for higher

precision, is employed. A solvent in which **aluminum bromide** is soluble and the reaction can be contained is chosen.

- **Reaction Initiation:** A known mass of aluminum is reacted with a stoichiometric excess of bromine within the calorimeter.
- **Temperature Measurement:** The temperature change of the solvent and the calorimeter itself is meticulously recorded over time.
- **Heat Calculation:** The heat absorbed by the solution and the calorimeter is calculated using the formula $q = mc\Delta T$, where 'm' is the mass of the solution, 'c' is its specific heat capacity, and ' ΔT ' is the change in temperature. The heat capacity of the calorimeter itself is also factored in.
- **Enthalpy Calculation:** The enthalpy change for the reaction is determined from the calculated heat at constant pressure. This value is then used in a Hess's Law cycle to calculate the standard enthalpy of formation of **aluminum bromide**.

Thermodynamic Relationships

The fundamental thermodynamic properties are interconnected. The Gibbs free energy of formation, which determines the spontaneity of a reaction, is a function of the enthalpy and entropy of formation.



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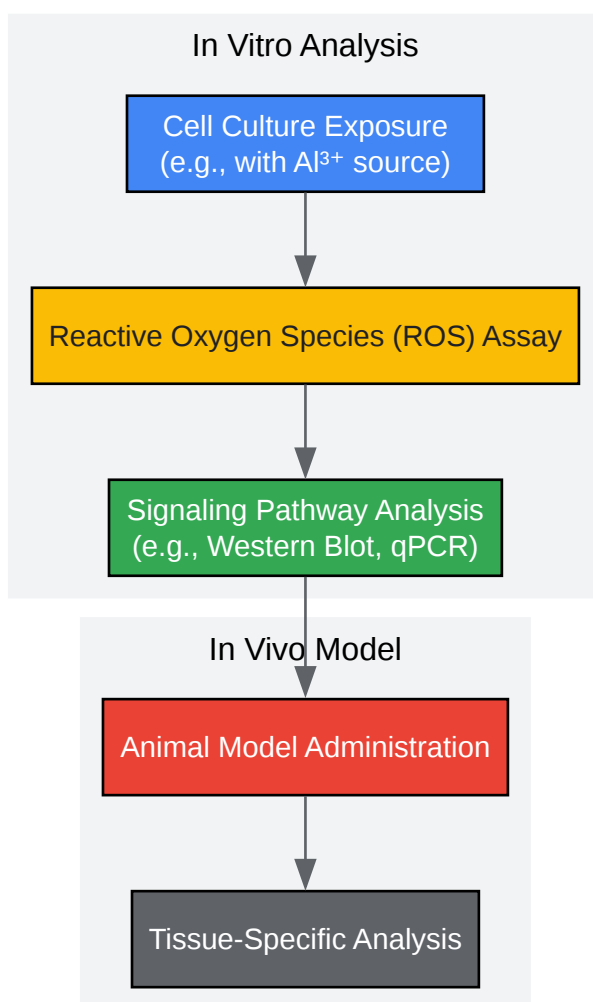
Caption: Logical relationship between key thermodynamic properties.

Biological Signaling Considerations for Drug Development Professionals

While **aluminum bromide** itself is not a signaling molecule, the aluminum ion (Al^{3+}) can have significant biological effects. In the context of drug development and life sciences research, understanding the potential impact of aluminum ions is crucial, especially when aluminum-containing compounds are considered for any application.

Research has indicated that aluminum ions can induce oxidative stress in biological systems. [6] This can, in turn, influence various signaling pathways. For instance, in plant biology, aluminum has been shown to trigger an oxidative burst that involves salicylic acid signal transduction.[6]

The following diagram illustrates a simplified, hypothetical workflow for investigating the potential interaction of a substance containing a bioavailable ion, such as Al^{3+} , with a cellular signaling pathway.



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Caption: Experimental workflow for investigating ion-induced signaling.

This guide provides a foundational understanding of the thermodynamic properties of **aluminum bromide** formation. For professionals in drug development, the key takeaway is the high stability of this compound and the potential biological activity of the aluminum ion, which warrants careful consideration in any relevant research or application.

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